tert-Butyl(4-(3-chloroprop-1-en-2-yl)cyclohexyl)carbamate
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Overview
Description
tert-Butyl(4-(3-chloroprop-1-en-2-yl)cyclohexyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(4-(3-chloroprop-1-en-2-yl)cyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl carbamate and 4-(3-chloroprop-1-en-2-yl)cyclohexyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(4-(3-chloroprop-1-en-2-yl)cyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates with different functional groups.
Scientific Research Applications
tert-Butyl(4-(3-chloroprop-1-en-2-yl)cyclohexyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl(4-(3-chloroprop-1-en-2-yl)cyclohexyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl 4-chloro-3-formylpyridin-2-ylcarbamate
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness
tert-Butyl(4-(3-chloroprop-1-en-2-yl)cyclohexyl)carbamate is unique due to the presence of the chloropropenyl group attached to the cyclohexyl ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other carbamates and makes it a valuable compound for various applications.
Properties
Molecular Formula |
C14H24ClNO2 |
---|---|
Molecular Weight |
273.80 g/mol |
IUPAC Name |
tert-butyl N-[4-(3-chloroprop-1-en-2-yl)cyclohexyl]carbamate |
InChI |
InChI=1S/C14H24ClNO2/c1-10(9-15)11-5-7-12(8-6-11)16-13(17)18-14(2,3)4/h11-12H,1,5-9H2,2-4H3,(H,16,17) |
InChI Key |
ANQMQMPVUUIABI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C(=C)CCl |
Origin of Product |
United States |
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